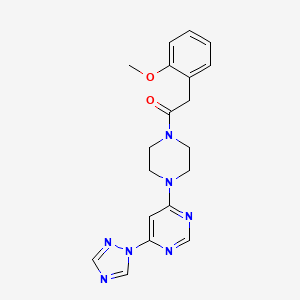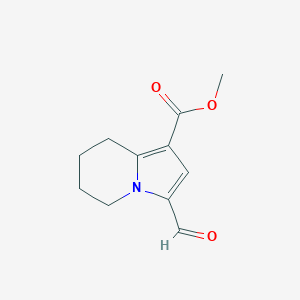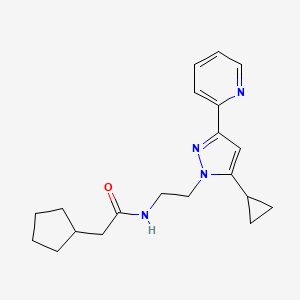
2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that combine several structural motifs, such as cyclopentyl, cyclopropyl, pyridinyl, and pyrazolyl groups attached to an acetamide backbone. These motifs are common in medicinal chemistry and organic synthesis, as they often impart significant biological activity or serve as key intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step synthetic routes. Starting materials might include cyclopentyl and cyclopropyl halides, pyridine, and pyrazole derivatives. A common approach could involve the formation of the acetamide linkage followed by sequential attachment of the cyclopentyl and cyclopropyl groups through nucleophilic substitution reactions. The pyridinyl and pyrazolyl groups could be introduced via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) with appropriate halide precursors.
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using a combination of NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques allow for the determination of the compound's molecular framework, including the connectivity of the various substituents and the stereochemistry of any chiral centers.
Chemical Reactions and Properties
Compounds containing acetamide functionalities and heterocyclic rings are amenable to a variety of chemical transformations. These can include nucleophilic addition reactions at the carbonyl carbon, substitution reactions at the heteroaromatic rings, and modifications of the cycloalkyl groups. The specific reactivity would depend on the electronic and steric properties of the substituents.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, can be predicted based on the molecular structure. The presence of heteroatoms and the compound's overall polarity will influence its solubility in various solvents, while the molecular weight and structure will affect its melting and boiling points.
Chemical Properties Analysis
Chemically, the compound is likely to exhibit properties typical of acetamides and heteroaryl compounds. This includes potential hydrogen bonding due to the acetamide NH group, acidity or basicity associated with the nitrogen atoms in the pyridine and pyrazole rings, and possible electrophilic and nucleophilic sites for reactions.
For detailed and specific information on "2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide," experimental studies and targeted synthetic efforts would be required. The references below provide insights into the synthesis and analysis of related compounds, which may serve as a starting point for further investigation:
- (Kojima, Hiroike, & Ohkata, 2004)
- (Chkirate et al., 2019)
- (Costello et al., 1991)
- (Chigorina, Bespalov, & Dotsenko, 2019)
Propiedades
IUPAC Name |
2-cyclopentyl-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(13-15-5-1-2-6-15)22-11-12-24-19(16-8-9-16)14-18(23-24)17-7-3-4-10-21-17/h3-4,7,10,14-16H,1-2,5-6,8-9,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSROJBSVXXICFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

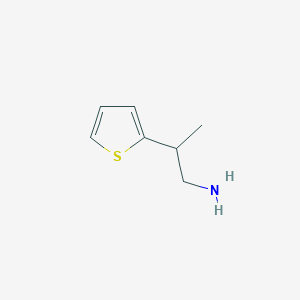
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)
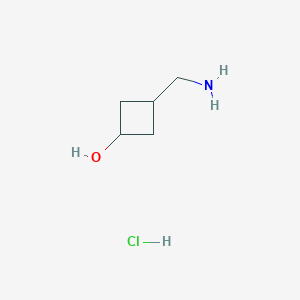

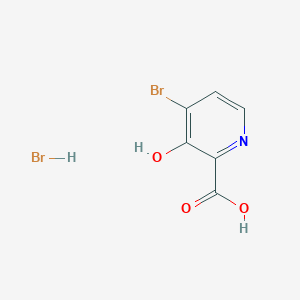
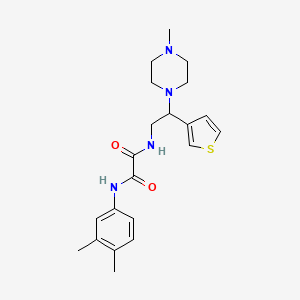

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)
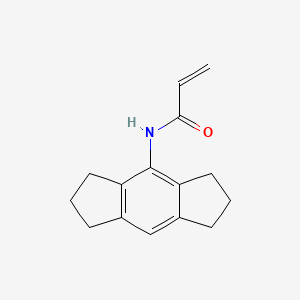
![N-([2,3'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2488770.png)
![N-(3-methylisoxazol-5-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2488772.png)
